![molecular formula C27H24BrNO4 B6603085 rac-(2R)-2-(3-bromophenyl)-2-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid CAS No. 2241142-22-1](/img/structure/B6603085.png)
rac-(2R)-2-(3-bromophenyl)-2-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-(2R)-2-(3-Bromophenyl)-2-[(2S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid is a chiral compound featuring a complex molecular structure that incorporates a bromophenyl group, a fluorene moiety, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R)-2-(3-bromophenyl)-2-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid typically involves multiple steps:
Formation of the Bromophenyl Intermediate: The process begins with the bromination of a phenyl precursor under controlled conditions to obtain 3-bromophenyl.
Construction of the Pyrrolidine Ring: This step involves cyclization reactions where the pyrrolidine ring is formed, often utilizing amino acid derivatives as starting materials.
Incorporation of the Fluorenyl Group: Introduction of the fluorene moiety usually occurs via coupling reactions, which are facilitated by palladium or other metal catalysts.
Final Coupling and Functionalization: The final steps involve the coupling of all the intermediate structures and subsequent functional group modifications to achieve the desired racemic mixture.
Industrial Production Methods
Industrial production of this compound may employ automated systems for multi-step synthesis, ensuring precise control over reaction conditions such as temperature, pressure, and reagent concentrations. High-throughput methods and continuous flow synthesis are commonly used to scale up the production while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: This compound can undergo oxidation reactions where the phenyl or pyrrolidine rings might be oxidized using agents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions often involve the bromophenyl group or carbonyl functionalities, using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitutions on the bromophenyl group or at reactive sites within the pyrrolidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, osmium tetroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, copper(I) bromide.
Major Products Formed
The major products from these reactions often include modified phenyl derivatives, substituted pyrrolidines, or hydroxylated and reduced analogs of the original compound.
Scientific Research Applications
Chemistry
Catalysts: Used as a ligand in asymmetric catalysis.
Building Blocks: Utilized as an intermediate in the synthesis of complex organic molecules.
Biology and Medicine
Pharmaceuticals: Investigated for potential therapeutic uses due to its interaction with biological targets.
Biochemical Probes: Employed as probes to study enzyme activities and metabolic pathways.
Industry
Material Science: Used in the synthesis of polymers and advanced materials.
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on its application:
Biological Systems: It may interact with enzymes or receptors, altering their activity through competitive inhibition or activation.
Catalytic Processes: Acts as a chiral ligand, facilitating enantioselective reactions by forming complexes with metal catalysts.
Comparison with Similar Compounds
Compared to other bromophenyl derivatives, this compound exhibits unique structural features due to the presence of the fluorene and pyrrolidine moieties. Similar compounds might include:
2-(3-Bromophenyl)-2-(1-pyrrolidinyl)acetic acid
Fluoren-9-ylmethoxycarbonyl (Fmoc) protected amino acids
Each of these compounds shares some structural similarities but differs in specific functional groups or the position of substitution, resulting in distinct reactivity and applications.
So, now what?
Properties
IUPAC Name |
(2R)-2-(3-bromophenyl)-2-[(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24BrNO4/c28-18-8-5-7-17(15-18)25(26(30)31)24-13-6-14-29(24)27(32)33-16-23-21-11-3-1-9-19(21)20-10-2-4-12-22(20)23/h1-5,7-12,15,23-25H,6,13-14,16H2,(H,30,31)/t24-,25+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRZSZAIPYKMMJ-LOSJGSFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(C5=CC(=CC=C5)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[C@@H](C5=CC(=CC=C5)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![dimethyl[(5-methyl-1H-1,2,4-triazol-3-yl)imino]-lambda6-sulfanone](/img/structure/B6603003.png)
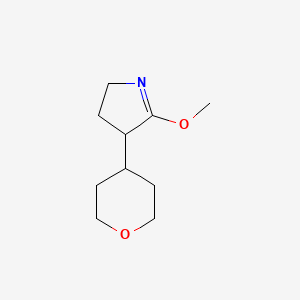
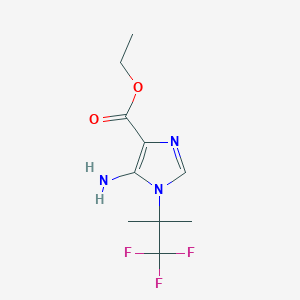
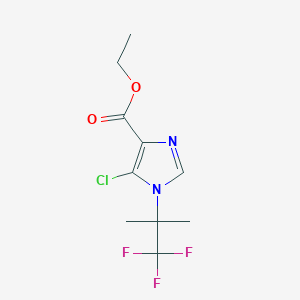
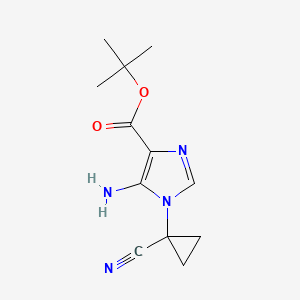
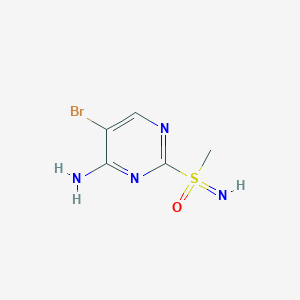
![ethyl N-({1-[3-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropyl}methyl)carbamate](/img/structure/B6603042.png)
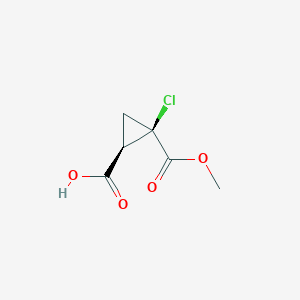
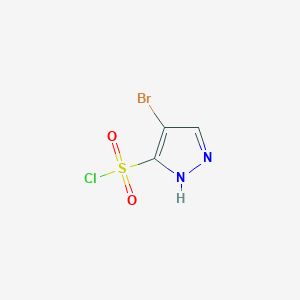
![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-phenylbenzoic acid](/img/structure/B6603057.png)
![methyl 2-{benzyl[(1s,3s)-3-aminocyclobutyl]amino}acetate dihydrochloride](/img/structure/B6603073.png)
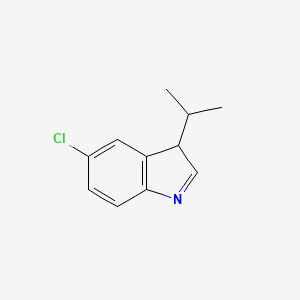
![butyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B6603105.png)
![2-{[4-(3-bromophenyl)-9-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-9-azaspiro[5.5]undecan-4-yl]oxy}acetic acid](/img/structure/B6603115.png)
